N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-3-METHOXYBENZAMIDE
Overview
Description
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide is a complex organic compound with a molecular formula of C25H20N2O5. This compound is known for its intricate structure, which includes a benzodioxole ring and a methoxybenzamide group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde. The acetylation of the benzodioxole ring is then carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.
The methoxybenzamide group is introduced through a nucleophilic substitution reaction, where a methoxybenzoyl chloride reacts with an amine derivative of the benzodioxole ring. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base and various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-2-phenylacetamide
- N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetamide
Uniqueness
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(19)13-7-15-16(23-9-22-15)8-14(13)18-17(20)11-4-3-5-12(6-11)21-2/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAOYFKNTVYQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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